

In-Depth Technical Guide: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of **3-(2,5-dioxoimidazolidin-4-yl)propanoic acid**, a molecule of interest in metabolic research. It is recognized as a related compound and impurity of Carglumic Acid, a drug used for the treatment of hyperammonemia. This guide consolidates available data on its chemical and physical properties, and explores its known biological context, particularly its interaction with organic anion transporters and its potential implications in metabolic diseases such as obesity and diabetes. While detailed experimental protocols for its synthesis and specific spectroscopic data are not widely available in the public domain, this guide presents a logical framework for its potential mechanism of action based on current scientific understanding.

Chemical and Physical Properties

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid, also known as hydantoin-5-propionic acid, is a heterocyclic compound. It is structurally related to the amino acid histidine. The compound exists as stereoisomers, with the (S)-enantiomer being a prominent form, often referred to as Carglumic Acid Related Compound A[1][2][3].

Quantitative Data

A summary of the available quantitative data for **3-(2,5-dioxoimidazolidin-4-yl)propanoic acid** is presented in Table 1. It is important to note that some of these properties are predicted and have not been experimentally verified in publicly available literature.

Property	Value	Data Type	Reference
Molecular Formula	C ₆ H ₈ N ₂ O ₄	---	[2][4][5]
Molecular Weight	172.14 g/mol	---	[2][4][5]
CAS Number	5624-26-0 (racemic/unspecified)	---	[4]
17027-50-8 ((S)-enantiomer)	---	[1][2][3]	
Melting Point	~179 °C	Experimental	[4]
pKa (predicted)	4.37 ± 0.10	Predicted	
Density (predicted)	1.405 ± 0.06 g/cm ³	Predicted	
Solubility	Soluble in Methanol, slightly soluble in DMSO	Experimental	[3]
Storage Temperature	2-8°C	Experimental	[2][3]

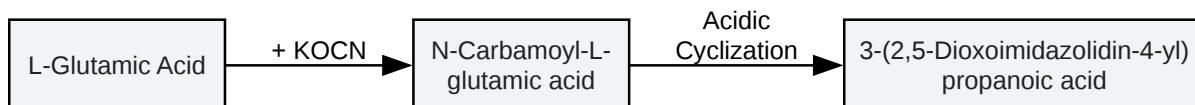
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of **3-(2,5-dioxoimidazolidin-4-yl)propanoic acid** are not readily available in the peer-reviewed scientific literature. This is likely due to its status as a pharmaceutical impurity, with synthesis methods often being proprietary. However, general synthetic strategies for hydantoins from amino acids are well-established and can provide a theoretical framework.

General Synthetic Approach: Urech Hydantoin Synthesis

A plausible synthetic route for **3-(2,5-dioxoimidazolidin-4-yl)propanoic acid** is through the cyclization of a corresponding ureido acid derivative of glutamic acid. The Urech hydantoin synthesis is a classical method for preparing hydantoins from amino acids.

Reaction Scheme:



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Caption: Urech Hydantoin Synthesis Workflow.

Methodology Outline:

- Formation of the Ureido Acid: L-glutamic acid is reacted with a cyanate salt, such as potassium cyanate (KOCN), in an aqueous solution. This reaction introduces a carbamoyl group to the amino group of glutamic acid, forming N-carbamoyl-L-glutamic acid.
- Acid-Catalyzed Cyclization: The resulting N-carbamoyl-L-glutamic acid is then subjected to strong acidic conditions and heat. This promotes an intramolecular cyclization, where the terminal carboxyl group of the glutamic acid backbone attacks the carbamoyl group, leading to the formation of the five-membered hydantoin ring and the elimination of a water molecule.
- Purification: The final product would likely be purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.

Biological Activity and Mechanism of Action

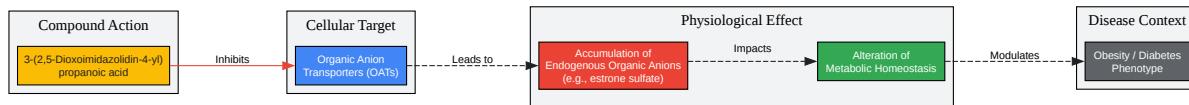
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid has been identified as a histidine analog and has demonstrated efficacy in animal models of obesity and diabetes^[4]. Its primary known mechanism of action involves the inhibition of organic anion transporters (OATs)^[4].

Interaction with Organic Anion Transporters (OATs)

OATs are a family of membrane proteins crucial for the transport of a wide range of endogenous and exogenous organic anions across cell membranes. By binding to these transporters, **3-(2,5-dioxoimidazolidin-4-yl)propanoic acid** acts as a competitive inhibitor, preventing the transport of other organic anion substrates. This inhibition leads to an accumulation of these substrates in the blood plasma[4].

Proposed Logical Pathway in Metabolic Regulation

While a specific signaling pathway directly triggered by this compound has not been elucidated, a logical relationship can be inferred based on its interaction with OATs and the known role of these transporters in metabolic health. Alterations in the expression and function of OATs have been observed in obesity and are influenced by insulin signaling. The following diagram illustrates a plausible logical framework for the compound's effect.



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Caption: Proposed Mechanism of Action.

This diagram illustrates that **3-(2,5-dioxoimidazolidin-4-yl)propanoic acid** inhibits organic anion transporters. This inhibition leads to the accumulation of endogenous organic anions, which in turn may alter metabolic homeostasis and influence the phenotype of metabolic diseases like obesity and diabetes. The dashed lines indicate inferred relationships that require further experimental validation.

Spectroscopic Data

Specific, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **3-(2,5-dioxoimidazolidin-4-yl)propanoic acid** are not available in publicly

accessible databases. Commercial suppliers of this compound as a reference standard may provide this data upon request with purchase[3].

Conclusion

3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid is a compound of growing interest due to its association with Carglumic Acid and its potential role in metabolic regulation. While a complete physicochemical and biological profile is yet to be fully elucidated in the public domain, this guide provides a foundational understanding for researchers. The key takeaway is its inhibitory action on organic anion transporters, which presents a plausible mechanism for its observed effects in animal models of metabolic diseases. Further research is warranted to determine the precise signaling pathways involved and to fully characterize its spectroscopic and physicochemical properties. Future investigations should also focus on developing and publishing detailed synthetic and analytical protocols to facilitate broader research on this compound.

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